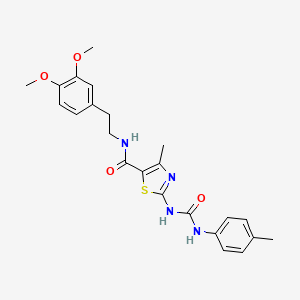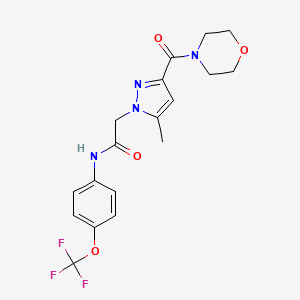![molecular formula C25H26N4O3 B2783445 2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-18-0](/img/structure/B2783445.png)
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antihistaminic Activity Triazoloquinazolinones have been synthesized and evaluated for their antihistaminic activity. Compounds in this class, such as 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have shown potential as new classes of H1-antihistaminic agents with significant protection against histamine-induced bronchospasm in animal models. These compounds have been compared favorably against standard antihistamines like chlorpheniramine maleate, demonstrating both high efficacy and lower sedation levels, indicating their potential for further development as antihistamines (Alagarsamy et al., 2009).
Anticancer and Antimicrobial Applications Research has also explored the synthesis of triazoloquinazolinone-based compounds as tubulin polymerization inhibitors and vascular disrupting agents, with certain derivatives displaying potent anticancer activity across various cancer cell lines and effects on cell shape and migration consistent with vasculature damaging activity (Driowya et al., 2016). Additionally, novel pyrido and thiazolo derivatives of triazoloquinazolines have been synthesized and evaluated for antimicrobial activity, showcasing their potential in addressing microbial infections (El‐Kazak & Ibrahim, 2013).
Quality Control and Pharmacological Investigations The development of quality control methods for derivatives of triazolo[4,3-a]quinazolin-5(4H)-ones, identified as promising antimalarial agents, has been documented, highlighting the importance of stringent quality measures in the pharmaceutical development process (Danylchenko et al., 2018). Additionally, various derivatives have been investigated for their pharmacological activities, including as adenosine antagonists, offering insights into their potential therapeutic applications beyond histamine antagonism (Francis et al., 1988).
Synthetic Approaches and Structural Analysis Studies have also focused on the synthesis of novel triazoloquinazolinones, exploring different synthetic routes and the structural characteristics of these compounds. Research into their crystal and molecular structure, vibrational spectroscopic analysis, and density functional theory (DFT) studies provides foundational knowledge for understanding the chemical properties and potential reactivity of these compounds (Wu et al., 2022).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit sterol demethylase , a key enzyme involved in the biosynthesis of sterols in fungi
Mode of Action
It is known that sterol demethylase inhibitors, like some similar compounds, work by binding to the enzyme and preventing it from carrying out its function . This results in a disruption of sterol biosynthesis, which is crucial for the growth and survival of fungi.
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway, given its potential role as a sterol demethylase inhibitor . By inhibiting this enzyme, the compound could disrupt the production of ergosterol, a key component of fungal cell membranes. This would lead to impaired cell growth and proliferation.
Result of Action
The result of the compound’s action would likely be the inhibition of fungal growth due to the disruption of sterol biosynthesis . This could potentially lead to the death of the fungus, depending on the extent of the disruption and the ability of the fungus to compensate for the loss of ergosterol.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-25(2)13-18-21(19(30)14-25)22(15-9-11-16(31-3)12-10-15)29-24(26-18)27-23(28-29)17-7-5-6-8-20(17)32-4/h5-12,22H,13-14H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGIQJQOPUXVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC=CC=C4OC)N2)C5=CC=C(C=C5)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)
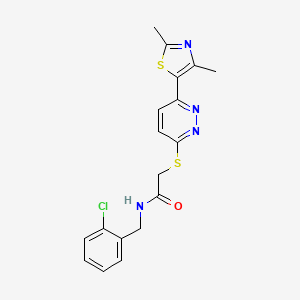
![N-[cyano(oxolan-3-yl)methyl]-2-methyl-5-(methylsulfanyl)benzamide](/img/structure/B2783371.png)
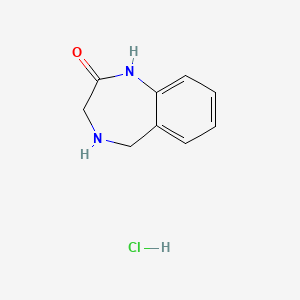
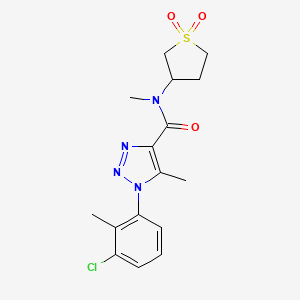
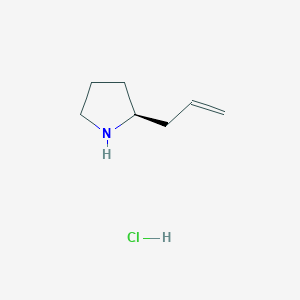
![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783376.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2783377.png)
![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2783381.png)
